Methanesulfinyl chloride

Catalog No.
S3344302
CAS No.
676-85-7
M.F
CH3ClOS
M. Wt
98.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfinyl chloride

CAS Number

676-85-7

Product Name

Methanesulfinyl chloride

IUPAC Name

methanesulfinyl chloride

Molecular Formula

CH3ClOS

Molecular Weight

98.55 g/mol

InChI

InChI=1S/CH3ClOS/c1-4(2)3/h1H3

InChI Key

LURSUHVHQZXABT-UHFFFAOYSA-N

SMILES

CS(=O)Cl

Canonical SMILES

CS(=O)Cl

Description

The exact mass of the compound Methanesulfinyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methanesulfinyl chloride, also known as methanesulfonyl chloride, is an organosulfur compound with the chemical formula CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}. It is a colorless liquid that is soluble in polar organic solvents but reacts vigorously with water, alcohols, and many amines, making it a highly reactive chemical. Methanesulfinyl chloride is recognized as the simplest organic sulfonyl chloride and serves as a precursor for various chemical transformations, including the synthesis of methanesulfonates and the generation of sulfene, a reactive sulfur species .

Due to its electrophilic nature. Key reactions include:

  • Formation of Methanesulfonates: It reacts with alcohols in the presence of non-nucleophilic bases to form methanesulfonates. This reaction may proceed via an E1cb elimination mechanism that generates sulfene, which subsequently reacts with alcohols .
  • Synthesis of Methanesulfonamides: When reacted with primary or secondary amines, it yields methanesulfonamides, which are resistant to hydrolysis under acidic or basic conditions .
  • Addition to Alkynes: In the presence of copper(II) chloride, methanesulfinyl chloride can add across alkynes to form β-chloro sulfones .
  • Formation of Heterocycles: Upon treatment with bases like triethylamine, it can undergo elimination to produce sulfene, which can react further to form various heterocycles .

Methanesulfinyl chloride has been investigated for its biological activity, particularly as an alkylating agent. It has been used in studies involving DNA alkylation, where it serves as a model compound for understanding the mechanisms of alkylation in biological systems . Additionally, its derivatives may exhibit various pharmacological properties, although specific biological activities related to methanesulfinyl chloride itself are less documented.

Methanesulfinyl chloride can be synthesized through several methods:

  • Reaction of Methane and Sulfuryl Chloride:
    CH4+SO2Cl2CH3SO2Cl+HCl\text{CH}_4+\text{SO}_2\text{Cl}_2\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+\text{HCl}
    This method involves a radical reaction between methane and sulfuryl chloride .
  • Chlorination of Methanesulfonic Acid:
    • Using thionyl chloride:
      CH3SO3H+SOCl2CH3SO2Cl+SO2+HCl\text{CH}_3\text{SO}_3\text{H}+\text{SOCl}_2\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+\text{SO}_2+\text{HCl}
    • Using phosgene:
      CH3SO3H+COCl2CH3SO2Cl+CO2+HCl\text{CH}_3\text{SO}_3\text{H}+\text{COCl}_2\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+\text{CO}_2+\text{HCl}
    Both methods yield methanesulfinyl chloride along with byproducts such as sulfur dioxide and hydrogen chloride .

Methanesulfinyl chloride finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing methanesulfonates and methanesulfonamides, which serve as intermediates in further chemical transformations.
  • Protecting Group: Methanesulfonates can act as protecting groups for alcohols during synthetic procedures due to their stability under acidic conditions .
  • Pharmaceutical Chemistry: Its derivatives may be utilized in drug development due to their potential biological activities .

Studies have shown that methanesulfinyl chloride reacts vigorously with water and other nucleophiles, producing toxic byproducts such as hydrogen chloride gas and sulfur oxides upon decomposition. This reactivity necessitates careful handling and storage conditions to prevent hazardous reactions . Experimental work has indicated that under certain conditions, it may exhibit limited reactivity with water compared to other sulfonyl chlorides, but caution is still advised due to its potential for generating corrosive fumes .

Methanesulfinyl chloride shares structural similarities with several other organosulfur compounds. Key comparisons include:

Compound NameFormulaUnique Features
Methanesulfonic AcidCH3SO3H\text{CH}_3\text{SO}_3\text{H}A non-chlorinated analog; used as a solvent and reagent.
Methanesulfenyl ChlorideCH3SCl\text{CH}_3\text{S}\text{Cl}A less stable compound; acts as an intermediate in reactions.
Methylsulfur TrichlorideCl3SCH3\text{Cl}_3\text{S}\text{CH}_3More reactive due to multiple chlorine substituents.
Methyl Methanethiol SulfonateC2H6O3S\text{C}_2\text{H}_6\text{O}_3\text{S}Used in flavoring; less reactive than methanesulfinyl chloride.

Methanesulfinyl chloride's unique reactivity profile makes it particularly valuable in organic synthesis compared to its analogs, allowing for diverse applications in chemical transformations .

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-07-26

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